molecular formula C12H16O B1594636 4-Methyl-1-phenylpentan-1-one CAS No. 2050-07-9

4-Methyl-1-phenylpentan-1-one

Cat. No. B1594636
CAS RN: 2050-07-9
M. Wt: 176.25 g/mol
InChI Key: WRJZDDJYWWJLIS-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylpentan-1-one is a chemical compound with the formula C12H16O . It has a molecular weight of 176.2548 .


Synthesis Analysis

The synthesis of 4-Methyl-1-phenylpentan-1-one can be achieved from Isopentylmagnesium bromide solution 2 in diethyl ether and Benzoyl chloride .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1-phenylpentan-1-one is represented by the InChI code: InChI=1S/C12H16O/c1-10(2)8-9-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 .

Scientific Research Applications

Photochemical Studies

  • Temperature-Dependent Solvent Effects : Research on 1-phenylpentan-1-one and its p-methyl derivative, including 4-methyl-1-phenylpentan-1-one, has shown interesting temperature-dependent solvent effects in photochemistry. These compounds, particularly the p-methyl substituted variant, demonstrated altered photoreactivity in the presence of weak bases when temperature varied. This highlights their potential application in studies of solvent interactions and photochemical processes at different temperatures (Klán & Literák, 1999).

Chemical Synthesis and Characterization

  • Synthesis of Ketone Derivatives : A study presented a method for synthesizing 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones via an organophosphine-catalyzed reaction. This process, which involves 4-methyl-1-phenylpentan-1-one as a precursor, emphasizes its utility in creating complex organic compounds under mild and efficient conditions (Zhang et al., 2010).

Pharmaceutical and Biological Research

  • Natural Product Research : The compound (2S, 3S)-4-methyl-1-phenylpentane-2,3-diol, closely related to 4-methyl-1-phenylpentan-1-one, was isolated from Streptomyces sp. and evaluated for anti-inflammatory properties. This highlights the potential of derivatives of 4-methyl-1-phenylpentan-1-one in discovering new pharmaceutical agents with anti-inflammatory effects (Jiang et al., 2019).

Catalysis and Reaction Mechanisms

  • Catalytic Conversion Studies : An investigation into the catalytic conversions of 3-phenylpentane, a compound structurally related to 4-methyl-1-phenylpentan-1-one, on silica-alumina catalysts revealed insights into reaction mechanisms like dealkylation and dehydrocyclization. This suggests the potential application of 4-methyl-1-phenylpentan-1-one in catalysis and understanding complex reaction mechanisms (Dimitrov & Ignatiev, 1967).

Spectroscopy and Analytical Techniques

  • Spectroscopic Characterization : Studies have focused on the mass, NMR, and IR spectroscopic characterization of related compounds like pentedrone (2-methylamino-1-phenylpentan-1-one), demonstrating the significance of 4-methyl-1-phenylpentan-1-one and its analogs in analytical chemistry for structure elucidation and identification of by-products in synthesis processes (Westphal et al., 2012).

properties

IUPAC Name

4-methyl-1-phenylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)8-9-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJZDDJYWWJLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174483
Record name 4-Methyl-1-phenylpentan-1-one
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-phenylpentan-1-one

CAS RN

2050-07-9
Record name 4-Methyl-1-phenyl-1-pentanone
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Record name 4-Methyl-1-phenyl-1-pentanone
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Record name 1-Pentanone, 4-methyl-1-phenyl-
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Record name 4-Methyl-1-phenylpentan-1-one
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Record name 4-methyl-1-phenylpentan-1-one
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Record name 4-METHYL-1-PHENYL-1-PENTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
J Grotewold, CM Previtali, D Soria… - Journal of the Chemical …, 1973 - pubs.rsc.org
… Effect of Oxygen on the Photochemistry of 4-Methyl-1-phenylpentan-1-one … Summary Oxygen increases the yields of type I1 and photocyclization products in the photochemistry …
Number of citations: 20 pubs.rsc.org
RA Baillie, GP Lefevre, RJ Wakeham, AS Holmes… - …, 2015 - ACS Publications
… These activations are regiospecific and afford in the case of complex 1 good yields of the unsymmetrical saturated ketones 4-methyl-1-phenylpentan-1-one (5) and 1-(3,5-…
Number of citations: 8 pubs.acs.org
T Mukaiyama, T Takuwa, K Yamane… - Bulletin of the Chemical …, 2003 - journal.csj.jp
Boron enolates were in situ-generated reductively by treating various α-iodo ketones such as 2-iodo-1-phenylpropan-1-one, 2-iodo-1-(4-methoxyphenyl)propan-1-one, 2-iodopentan-3-…
Number of citations: 22 www.journal.csj.jp
R Shintani, Y Ichikawa, T Hayashi, J Chen… - Organic …, 2007 - ACS Publications
… Thus, hydrogenation of the olefin by Wilkinson's catalyst, followed by Tamao oxidation, 12,13 gave 3-hydroxy-4-methyl-1-phenylpentan-1-one (5), retaining its stereochemical …
Number of citations: 88 pubs.acs.org
AR Forrester, M Gill, RJ Napier… - Journal of the Chemical …, 1979 - pubs.rsc.org
Tetralones can be synthesised by oxidation of phenylalkylideneamino-oxyacetic acids with persulphate. The iminyls formed initially abstract a γ-hydrogen from the alkyl chain and the …
Number of citations: 36 pubs.rsc.org
RA Baillie - 2016 - open.library.ubc.ca
… For instance, the complex Cp*W(NO)(H)(η3-CH2CHCMe2) effects the conversion of benzene and mesitylene into the ketones 4-methyl-1-phenylpentan-1-one and 1-(3,5-…
Number of citations: 1 open.library.ubc.ca
XF Wang, H Li, K Jiang, QQ Wang, YH Zheng, W Tang… - Fitoterapia, 2018 - Elsevier
… Compound 2 has only one chiral center and possesses positive specific rotation ([α] D 20 + 12.0), the same orientation with that of (R)-3-hydroxy-4-methyl-1-phenylpentan-1-one ([α] D …
Number of citations: 40 www.sciencedirect.com
O Lefebvre, T Brigaud, C Portella - The Journal of Organic …, 2001 - ACS Publications
… 2,2-Difluoro-3-trifluoromethanesulfonyloxy-4-methyl-1-phenylpentan-1-one (6c). To a solution of aldol 3c (0.255 g, 1.1 mmol) in CH 2 Cl 2 (5 mL) at 0 C under argon were added 2,6-di-…
Number of citations: 72 pubs.acs.org
A Barbero, DC Blakemore, I Fleming… - Journal of the Chemical …, 1997 - pubs.rsc.org
Methylation of methyl 4-phenylpentanoate 25 gives the diastereoisomers methyl (2RS,4SR )-2-methyl-4-phenylpentanoate 26 and methyl (2RS,4RS)- 2-methyl-4-phenylpentanoate 27 …
Number of citations: 42 pubs.rsc.org
S Fukuzawa, T Tsuruta, T Fujinami… - Journal of the Chemical …, 1987 - pubs.rsc.org
Reaction of α-halogeno ketones with aldehydes in the presence of CeI3 in tetrahydrofuran is found to give α,β-unsaturated ketones in excellent yields under mild conditions. In contrast, …
Number of citations: 49 pubs.rsc.org

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